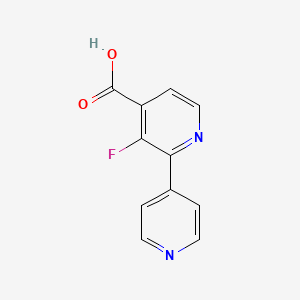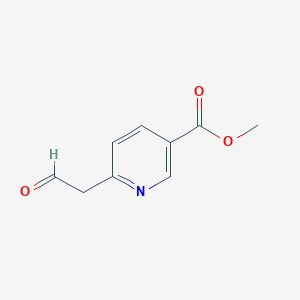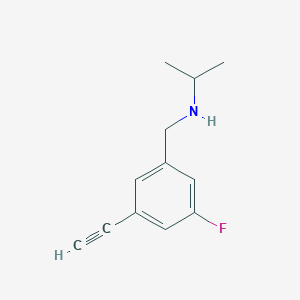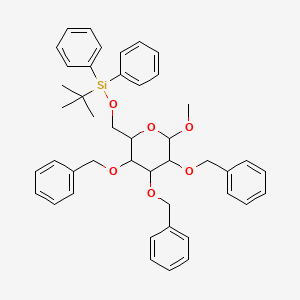
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine is a chemical compound that features a pyridine ring substituted with azetidine-1-carbonyl, chlorine, and fluorine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine typically involves the reaction of azetidine-1-carbonyl chloride with 2-chloro-5-fluoropyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反应分析
Types of Reactions
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile employed.
科学研究应用
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The azetidine-1-carbonyl group may facilitate binding to enzymes or receptors, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and targets would depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(Azetidine-1-carbonyl)piperidin-3-ol
- N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide
Uniqueness
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
属性
分子式 |
C9H8ClFN2O |
|---|---|
分子量 |
214.62 g/mol |
IUPAC 名称 |
azetidin-1-yl-(2-chloro-5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C9H8ClFN2O/c10-8-7(4-6(11)5-12-8)9(14)13-2-1-3-13/h4-5H,1-3H2 |
InChI 键 |
ZUTIKLQHUYOAFL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)C(=O)C2=C(N=CC(=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















